

In-Depth Technical Guide: 4-(3-Thienyl)-2-pyrimidinamine (CAS 206564-03-6)

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Compound of Interest

Compound Name: 4-(3-Thienyl)-2-pyrimidinamine

Cat. No.: B1271484

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound **4-(3-Thienyl)-2-pyrimidinamine** (CAS 206564-03-6), a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its role as a potential modulator of key signaling pathways. The information is presented to support further research and development efforts involving this and related molecular scaffolds.

Chemical Structure and Identification

4-(3-Thienyl)-2-pyrimidinamine is a substituted pyrimidine derivative characterized by the presence of a thiophene ring linked to the pyrimidine core.

Identifier	Value
CAS Number	206564-03-6[1]
Common Name	4-(3-Thienyl)-2-pyrimidinamine[1]
Alternate Names	4-(thiophen-3-yl)pyrimidin-2-amine[1]
Molecular Formula	C ₈ H ₇ N ₃ S[1]
Molecular Weight	177.23 g/mol [1]
IUPAC Name	4-(thiophen-3-yl)pyrimidin-2-amine[2]
SMILES	C1=CN=C(N=C1C2=CSC=C2)N[2]
InChI Key	JNRJJYDIHGTTAE-UHFFFAOYSA-N[3]
InChI	InChI=1S/C8H7N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H,(H2,9,10,11)[2]

Physicochemical Properties

A summary of the available physicochemical data for **4-(3-Thienyl)-2-pyrimidinamine** is provided below. It is important to note that some data points, such as boiling point and precise solubility, are not readily available in the cited literature.

Property	Value
Melting Point	222-224 °C[2]
Boiling Point	Data not available
Solubility	Data not available
Appearance	Off-white needles (for a related compound)[3]

Synthesis and Derivatization

General Synthetic Strategies

While a specific, detailed protocol for the synthesis of **4-(3-Thienyl)-2-pyrimidinamine** is not available in the public domain, the synthesis of pyrimidine derivatives is a well-established area of organic chemistry. General methodologies that could be adapted for its synthesis include:

- **Condensation Reactions:** A common approach involves the condensation of a three-carbon fragment with an N-C-N fragment, such as guanidine, with a β -dicarbonyl compound or its equivalent.^[4]
- **Single-Step Synthesis:** A protocol for the one-step synthesis of pyrimidine derivatives has been described through the condensation of N-vinyl or N-aryl amides with nitriles. This method utilizes amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine.^[5]
- **From Halogenated Pyrimidines:** Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on halogenated pyrimidine intermediates can be employed to introduce the thienyl moiety.^[4]

Potential for Derivatization

The **4-(3-Thienyl)-2-pyrimidinamine** scaffold offers multiple sites for chemical modification, making it a versatile template for creating chemical libraries for drug screening. Key modification sites include:

- **The Pyrimidine Ring:** The exocyclic 2-amino group and the C-5 position are primary sites for functionalization. Electrophilic substitution, such as halogenation, can occur at the C-5 position.^[4]
- **The Thiophene Ring:** The thiophene ring can undergo electrophilic aromatic substitution, typically at the C-2 or C-5 positions.^[4]

Biological Activity and Therapeutic Potential

Thienopyrimidine derivatives, the class of compounds to which **4-(3-Thienyl)-2-pyrimidinamine** belongs, have garnered significant attention for their diverse biological activities. These compounds are particularly noted for their potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling.

Protein Kinase Inhibition

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.

Thienopyrimidine derivatives have shown promise as inhibitors of several kinases:

- **Fms-like Tyrosine Kinase 3 (FLT3):** FLT3 is a receptor tyrosine kinase, and its mutation is a common genetic abnormality in acute myeloid leukemia (AML).^[6]^[7] Thienopyrimidine derivatives have been investigated as potential FLT3 inhibitors.^[8]
- **Microtubule Affinity-Regulating Kinase 4 (MARK4):** This protein kinase is implicated in the pathology of Alzheimer's disease, and 4,6-disubstituted pyrimidines with a thienyl group have been identified as potent inhibitors.^[8]

Anticancer Activity

The inhibition of protein kinases like FLT3 by thienopyrimidine scaffolds is a key mechanism behind their potential anticancer effects. Constitutive activation of FLT3 signaling pathways, such as the Ras/MEK/ERK and PI3K/Akt pathways, leads to aberrant cell growth and is a therapeutic target in AML.^[7]

Other Potential Applications

Research into thienyl pyrimidine derivatives has also explored their utility in other therapeutic areas, including:

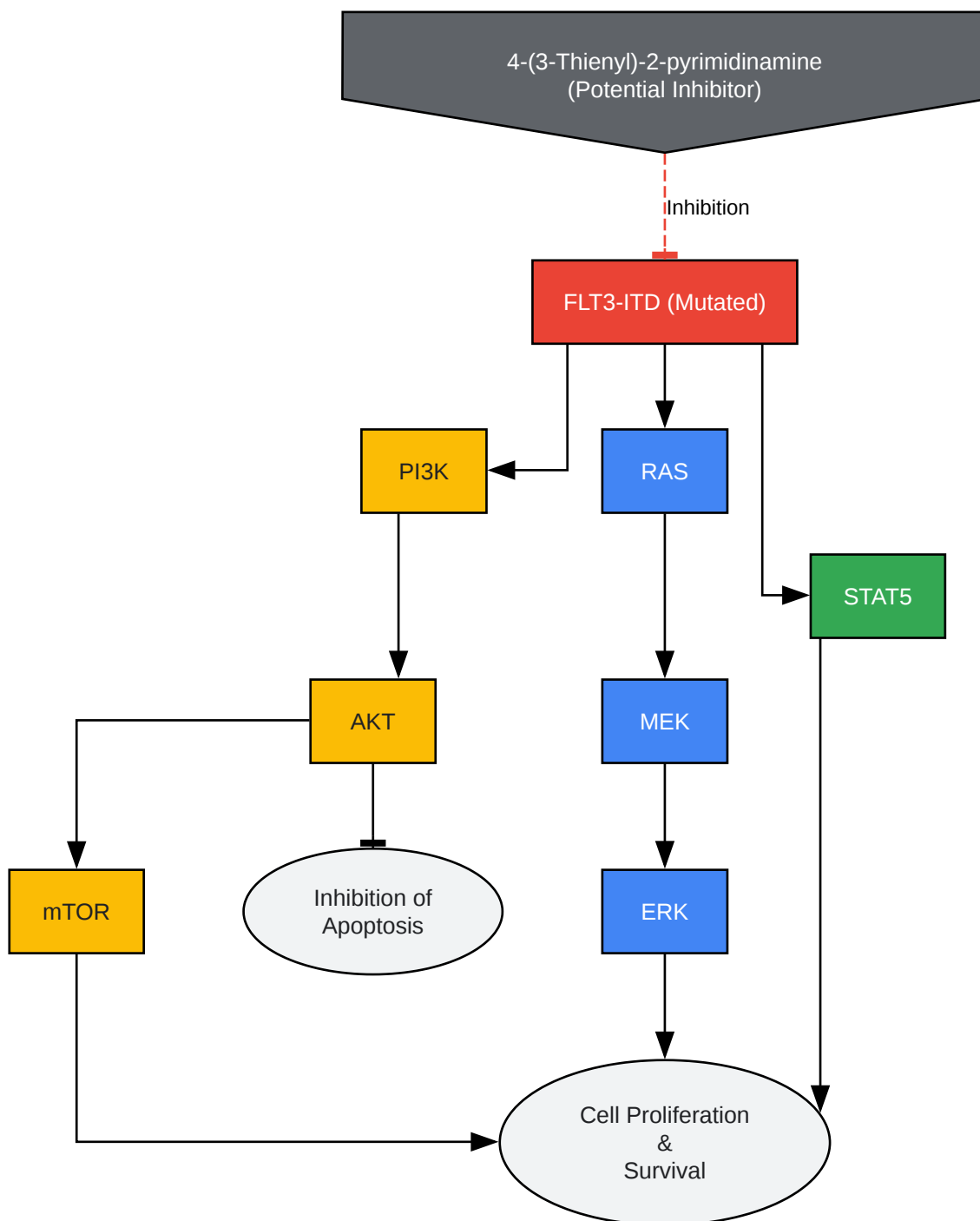
- **Infectious Diseases:** Certain 4-amino substituted thieno[2,3-d]pyrimidines have shown antimycobacterial activity.^[8]
- **Neurodegenerative Diseases:** The scaffold is being investigated for its potential to induce oligomerization of pathogenic proteins, a strategy that could be relevant for diseases characterized by protein misfolding.^[8]

Signaling Pathways

The biological effects of **4-(3-Thienyl)-2-pyrimidinamine** and related compounds are mediated through their interaction with intracellular signaling pathways. A key pathway of interest is the FLT3 signaling cascade.

FLT3 Signaling Pathway

Mutations in the FLT3 receptor can lead to its ligand-independent dimerization and constitutive activation. This triggers downstream signaling cascades that promote cell proliferation and survival, and inhibit apoptosis. The primary pathways activated by FLT3 are the PI3K/AKT and MAPK (Ras/MEK/ERK) pathways, as well as the STAT5 pathway.^{[7][9]}



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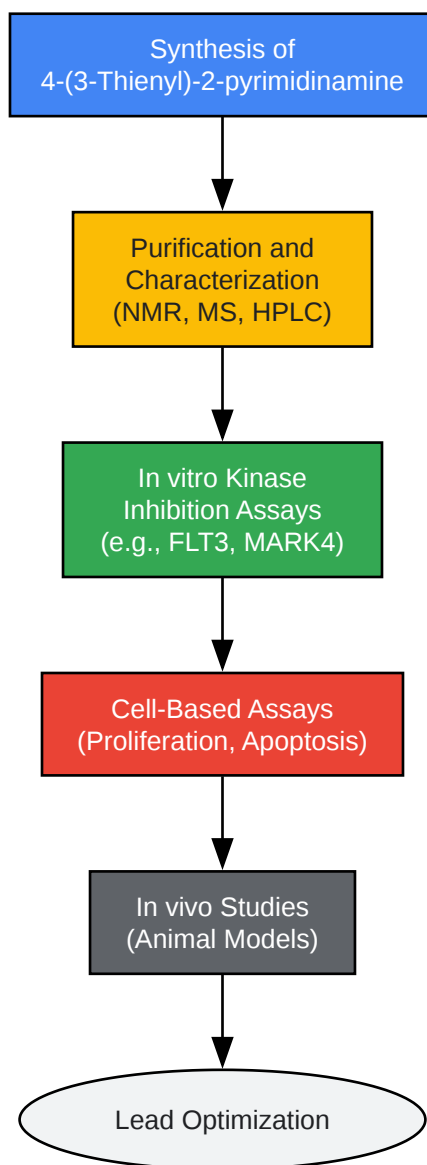
Caption: Potential inhibition of the FLT3 signaling pathway by **4-(3-Thienyl)-2-pyrimidinamine**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of **4-(3-Thienyl)-2-pyrimidinamine** are not readily available in the public domain. Researchers interested in working with this compound would need to adapt general procedures from the literature for pyrimidine synthesis and kinase inhibition assays.

General Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow that could be followed for the synthesis and biological characterization of **4-(3-Thienyl)-2-pyrimidinamine** and its analogs.



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Caption: A general experimental workflow for the development of thienopyrimidine-based inhibitors.

Conclusion

4-(3-Thienyl)-2-pyrimidinamine represents a valuable chemical scaffold for the development of novel therapeutic agents. Its potential to inhibit key protein kinases involved in diseases such as cancer and neurodegenerative disorders makes it a compound of significant interest for further investigation. While detailed experimental protocols are not widely available, the established chemistry of pyrimidines and thienopyrimidines provides a solid foundation for its

synthesis and derivatization. Future research should focus on elucidating its precise mechanism of action, optimizing its biological activity through medicinal chemistry efforts, and thoroughly evaluating its therapeutic potential in relevant disease models.

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